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molecular formula C7H3ClF2O B099610 2,3-Difluorobenzoyl chloride CAS No. 18355-73-2

2,3-Difluorobenzoyl chloride

Cat. No. B099610
M. Wt: 176.55 g/mol
InChI Key: CDCFERWURRNLLA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Name
O=C(O)c1cccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Identifiers

REACTION_SMILES
[CH3:16][c:17]1[cH:18][cH:19][cH:20][cH:21][cH:22]1.[F:1][c:2]1[c:3]([C:4](=[O:5])[OH:6])[cH:7][cH:8][cH:9][c:10]1[F:11].[S:12]([Cl:13])([Cl:14])=[O:15]>>[F:1][c:2]1[c:3]([C:4](=[O:5])[Cl:14])[cH:7][cH:8][cH:9][c:10]1[F:11]

Inputs

Step One
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
Cc1ccccc1
Name
O=C(O)c1cccc(F)c1F
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=C(O)c1cccc(F)c1F
Name
Quantity
Extracted from reaction SMILES
Type
reactant
Smiles
O=S(Cl)Cl

Outcomes

Product
Name
Type
product
Smiles
O=C(Cl)c1cccc(F)c1F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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